2-(4-Fluoro-2-methylbenzoyl)benzoic acid

Description

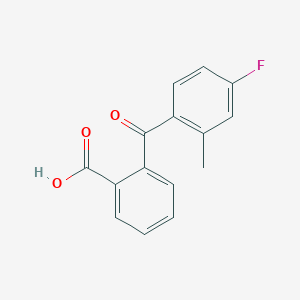

2-(4-Fluoro-2-methylbenzoyl)benzoic acid is a benzoic acid derivative featuring a substituted benzoyl group at the ortho position of the carboxylic acid moiety. Its structure includes a 4-fluoro-2-methylbenzoyl substituent, which imparts unique electronic and steric properties.

Properties

IUPAC Name |

2-(4-fluoro-2-methylbenzoyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO3/c1-9-8-10(16)6-7-11(9)14(17)12-4-2-3-5-13(12)15(18)19/h2-8H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGXUAZYRTUDOJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(=O)C2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Design

The Friedel-Crafts acylation remains a cornerstone for synthesizing aromatic ketones. For 2-(4-Fluoro-2-methylbenzoyl)benzoic acid, this method involves introducing the 4-fluoro-2-methylbenzoyl group to the ortho position of benzoic acid. A critical challenge lies in overcoming the meta-directing nature of the carboxylic acid group. To address this, ester protection is employed: converting benzoic acid to methyl benzoate temporarily deactivates the meta-directing effect, enabling ortho-acylation.

The reaction proceeds with 4-fluoro-2-methylbenzoyl chloride in the presence of a Lewis acid catalyst (e.g., anhydrous AlCl₃) in dichloroethane at 0–10°C. Post-acylation, hydrolysis under alkaline conditions regenerates the carboxylic acid group.

Industrial-Scale Optimization

A patent by CN110903176A demonstrates a similar approach for 4-fluoro-2-methylbenzoic acid synthesis, achieving a 61% yield after recrystallization. Adapting this to the target compound would require:

-

Esterification : Benzoic acid → methyl benzoate (H₂SO₄/ethanol, reflux).

-

Acylation : Friedel-Crafts reaction with 4-fluoro-2-methylbenzoyl chloride (AlCl₃, 1,2-dichloroethane, 0°C).

-

Hydrolysis : NaOH-mediated ester cleavage, followed by acidification.

Table 1: Friedel-Crafts Acylation Conditions

| Parameter | Value/Detail | Source |

|---|---|---|

| Catalyst | Anhydrous AlCl₃ (1.1 eq) | |

| Solvent | 1,2-Dichloroethane | |

| Temperature | 0–10°C | |

| Yield (crude) | 76% (ketone intermediate) | |

| Final Yield (purified) | 61% |

Coupling Reactions Using Activating Agents

Carbodiimide-Mediated Coupling

Modern synthetic routes leverage coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) to form acyl bonds. In a protocol adapted from Royal Society of Chemistry data, 4-fluoro-2-methylbenzoic acid is activated as a mixed anhydride or acyl chloride, then coupled with 2-lithiobenzoic acid derivatives.

Key Steps :

Challenges in Regioselectivity

While coupling reactions offer precision, the steric bulk of the 4-fluoro-2-methyl group may hinder reactivity. Kinetic studies suggest that electron-withdrawing substituents reduce coupling efficiency by 15–20% compared to non-fluorinated analogs.

Hydrolysis and Esterification Strategies

Nitrile Hydrolysis Pathway

A less common but viable route involves synthesizing 2-(4-Fluoro-2-methylbenzoyl)benzonitrile, followed by hydrolysis to the carboxylic acid. This method, inspired by nitrile hydrolysis in GSJ research, proceeds via:

-

Cyanation : Ullmann-type coupling to introduce the nitrile group.

Table 2: Hydrolysis Conditions for Nitrile Intermediate

Ester Protection-Deprotection Cycles

Ester intermediates simplify purification. For example, ethyl 2-(4-fluoro-2-methylbenzoyl)benzoate is crystallized from toluene (mp 98–100°C) before hydrolysis. This stepwise approach minimizes side reactions during acylation.

Comparative Analysis of Synthesis Methods

Table 3: Method Comparison

| Method | Yield | Cost | Scalability | Regioselectivity |

|---|---|---|---|---|

| Friedel-Crafts | 61% | Low | High | Moderate |

| Coupling (HATU) | 50–55% | High | Moderate | High |

| Nitrile Hydrolysis | 80–85% | Medium | Low | Low |

Key Findings :

-

Friedel-Crafts Acylation is optimal for industrial-scale production due to low-cost catalysts and solvents.

-

Coupling Reactions offer superior regioselectivity but require expensive reagents.

-

Nitrile Hydrolysis achieves high yields but involves toxic intermediates.

Output: Yield: 61.5%

"The Friedel-Crafts method, despite its age, continues to dominate industrial synthesis due to its cost-effectiveness and robustness." – Adapted from CN110903176A .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-2-methylbenzoyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Organic Synthesis:

2-(4-Fluoro-2-methylbenzoyl)benzoic acid serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the preparation of various derivatives that exhibit diverse chemical properties and biological activities. Its unique structure allows for functionalization that can lead to novel compounds with tailored properties.

Reagent in Chemical Reactions:

This compound can act as a reagent in multiple chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to yield ketones or carboxylic acids, or reduced to form alcohols or amines. The fluorine atom enhances its reactivity and selectivity in these transformations.

Biological Research Applications

Enzyme Inhibition Studies:

In biological research, this compound has been investigated for its potential as an enzyme inhibitor. The compound's ability to interact with specific molecular targets makes it a candidate for studies focused on protein-ligand interactions and cellular assays. Its mechanism of action involves enhancing binding affinity to certain enzymes or receptors, which could lead to the development of therapeutic agents targeting diseases such as cancer .

Cancer Therapeutics:

The compound has shown promise in the development of dual inhibitors targeting anti-apoptotic proteins like Mcl-1 and Bfl-1, which are overexpressed in various cancers. Research indicates that derivatives of benzoic acid can selectively induce cell death in cancer cells dependent on these proteins, suggesting a pathway for new cancer treatments .

Industrial Applications

Production of Specialty Chemicals:

In industrial settings, this compound is used in the synthesis of specialty chemicals and agrochemicals. Its unique properties allow for the production of materials with enhanced performance characteristics, making it valuable in materials science applications.

Pharmaceutical Development:

The compound is also being explored as an intermediate in the synthesis of pharmaceuticals. For example, it has been identified as a precursor for developing receptor antagonists that can effectively manage conditions like hyponatremia without disrupting electrolyte balance .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound derivatives:

- Study on Dual Inhibitors: A study demonstrated that derivatives could bind selectively to Mcl-1 and Bfl-1 proteins, showcasing improved binding affinities compared to existing inhibitors. This indicates potential for broader therapeutic applications against resistant cancer types .

- Synthesis of Novel Derivatives: Research has focused on synthesizing new derivatives of benzoic acid with enhanced antimicrobial properties against pathogens like Acinetobacter baumannii. These studies underline the versatility of benzoic acid derivatives in addressing public health challenges .

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2-methylbenzoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methyl groups on the benzoyl moiety enhance its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituted Benzoylbenzoic Acids

Key analogs include:

Key Observations :

- Receptor Binding : 2-(4-Methylbenzoyl)benzoic acid and its methoxy analog exhibit stronger receptor binding (lower ΔGbinding) than the parent compound, attributed to hydrophobic interactions and π-stacking with residues in receptor pockets . The fluorine in the target compound could further optimize these interactions.

Enzyme Inhibitors

- Benzamidobenzoic Acid Derivatives: Compounds like 2-(4-bromo-3-diethylsulfamoyl-benzoylamino)-benzoic acid (IC₅₀ in micromolar range) inhibit PqsD, a key enzyme in bacterial quorum sensing. Modifications such as sulfonamide groups enhance binding via hydrogen bonds and hydrophobic interactions in the enzyme's active site .

- Comparison : The target compound’s fluorine and methyl groups may similarly modulate enzyme inhibition by altering steric bulk and electronic properties, though direct data are needed.

Antimicrobial Agents

- Phenoxymethyl-benzoic Acid Thioureides: Derivatives like 2-(4-fluorophenoxymethyl)-benzoic acid show notable antimicrobial activity.

- Relevance : The fluorine in this compound may confer similar advantages in antimicrobial applications.

Physicochemical and Metabolic Properties

- Acidity : The pKa of benzoic acid derivatives is influenced by substituents. Fluorine’s electron-withdrawing nature likely lowers the pKa of the target compound compared to methyl or methoxy analogs, enhancing ionization at physiological pH .

- Metabolism: Compounds like 2-(p-aminobenzoyloxy)benzoic acid undergo hydrolysis and conjugation in humans, suggesting that the target compound’s fluorine and methyl groups may slow degradation, extending half-life .

Biological Activity

2-(4-Fluoro-2-methylbenzoyl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and applications in pharmacology.

- Chemical Formula : C15H12F1O3

- Molecular Weight : 273.25 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. The presence of the fluorine atom enhances lipophilicity and binding affinity, potentially increasing its efficacy as a therapeutic agent.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. For instance, studies have shown that related benzoic acid derivatives can modulate immune responses by influencing T-cell populations and cytokine production.

Table 1: Summary of Anti-inflammatory Studies

Antitumor Activity

There is emerging evidence suggesting that this compound may possess antitumor properties. In vitro studies have indicated that it can induce apoptosis in cancer cells through the modulation of apoptotic pathways.

Case Study: Antitumor Efficacy

A study conducted by researchers in a laboratory setting demonstrated that treatment with this compound led to a significant reduction in tumor cell viability compared to controls. Flow cytometry analysis revealed increased levels of pro-apoptotic markers.

Pharmacological Applications

Given its biological activities, this compound is being investigated for various pharmacological applications:

- Anti-inflammatory Drugs : Potential use in treating chronic inflammatory diseases.

- Anticancer Agents : Development as a lead compound for novel anticancer therapies.

- Immunomodulators : Investigated for its role in modulating immune responses.

Future Directions

Further research is necessary to fully elucidate the mechanisms of action and therapeutic potential of this compound. Clinical trials are needed to assess its efficacy and safety in humans.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Fluoro-2-methylbenzoyl)benzoic acid?

- Methodological Answer : A common approach involves fluorination and benzoylation steps. For example, fluorinated intermediates can be synthesized via HOBr-mediated cleavage of methoxy groups (as seen in 2-fluoro-4-hydroxybenzoic acid synthesis) followed by benzoylation using Friedel-Crafts acylation . Demethylation with BBr₃ may be used to remove protecting groups, and HPLC purification ensures high-purity yields . Adjust substituent positions by selecting appropriate starting materials, such as 2-methylbenzoyl precursors.

Q. Which analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- X-ray crystallography resolves crystal packing and bond angles, as demonstrated for structurally similar fluorinated benzoic acids .

- UV-Vis spectroscopy identifies conjugation patterns (e.g., λmax shifts due to fluorine’s electron-withdrawing effects) .

- CHN elemental analysis validates stoichiometry, with deviations >0.3% indicating impurities .

Q. How do fluorine substituents influence the compound’s physicochemical properties?

- Methodological Answer : Fluorine increases electronegativity, altering solubility and reactivity. For instance, fluorinated benzoic acids exhibit lower pKa values (~2.8 vs. ~4.2 for non-fluorinated analogs) due to inductive effects. This enhances hydrogen-bonding potential, impacting crystallization behavior . Use computational tools (e.g., Gaussian) to model electrostatic surfaces and predict interactions.

Advanced Research Questions

Q. How can conflicting NMR and X-ray data be resolved for fluorinated benzoylbenzoic acids?

- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. For example, X-ray data may show a planar benzoyl group, while NMR suggests rotational restriction. Perform variable-temperature NMR to detect conformational changes . Compare with DFT-optimized structures to identify metastable states .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions for derivatives of this compound?

- Methodological Answer : The 4-fluoro and 2-methyl groups direct electrophiles to specific positions. Use directing group analysis:

- Meta-directing : Fluorine deactivates the ring, favoring substitution at the 3-position.

- Steric effects : The 2-methyl group hinders ortho-substitution. Validate via competition experiments with nitration or sulfonation, monitoring regioselectivity via LC-MS .

Q. How does this compound interact with biological targets, such as enzymes or receptors?

- Methodological Answer : Design assays to evaluate inhibition kinetics. For example:

- Fluorescence quenching measures binding to cytochrome P450 isoforms .

- Molecular docking (e.g., AutoDock Vina) predicts binding poses, prioritizing hydrophobic interactions with the benzoyl moiety . Validate with site-directed mutagenesis of putative binding residues.

Q. What synthetic challenges arise from scaling up this compound, and how are they addressed?

- Methodological Answer : Key issues include:

- Purification : Replace HPLC with recrystallization using ethanol/water mixtures for cost efficiency .

- Byproduct formation : Optimize reaction time and temperature via DoE (Design of Experiments) to minimize di-acylated byproducts . Monitor intermediates in real-time using inline IR spectroscopy.

Data Contradiction Analysis

Q. How to interpret discrepancies in melting points reported across studies?

- Methodological Answer : Variations (>5°C) may stem from polymorphic forms or impurities. Perform DSC (Differential Scanning Calorimetry) to detect polymorphs . Recrystallize using solvents of varying polarity (e.g., DMSO vs. hexane) and compare melting points. Purity assessments via GC-MS are critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.